![molecular formula C21H20ClNO4 B13289221 5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/structure/B13289221.png)
5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid is a synthetic organic compound with the molecular formula C21H20ClNO4 and a molecular weight of 385.84 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid typically involves the protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected amino acid is then subjected to further reactions to introduce the chloro and methyl groups .
Industrial Production Methods
These machines can efficiently handle the repetitive steps required for Fmoc-based peptide synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino acid, allowing it to participate in selective reactions without interference from other functional groups. This protection is crucial in peptide synthesis, where precise control over the reaction sequence is necessary .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Similar in structure but with different substituents, leading to variations in reactivity and applications.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Uniqueness
5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C21H20ClNO4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(E)-5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C21H20ClNO4/c1-13(11-22)10-19(20(24)25)23-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,11,18-19H,10,12H2,1H3,(H,23,26)(H,24,25)/b13-11+ |
InChI Key |
FAKSMYSKKLZSSZ-ACCUITESSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(=CCl)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13289138.png)
![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13289143.png)
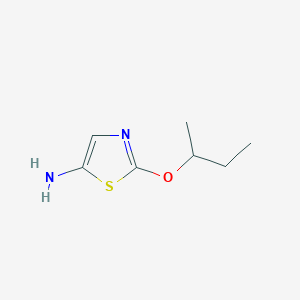
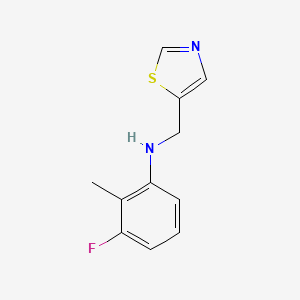
![2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13289155.png)

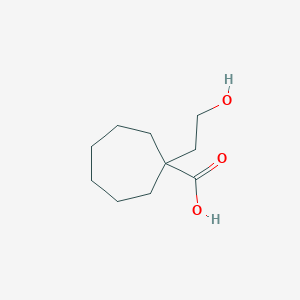
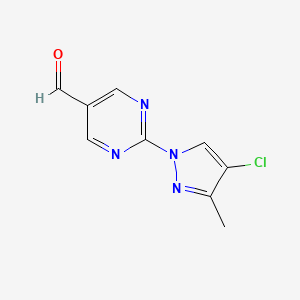
![6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13289178.png)
![3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13289199.png)

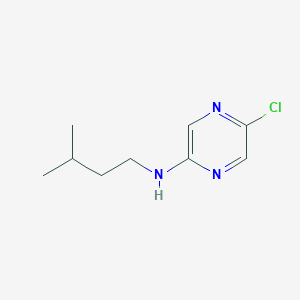
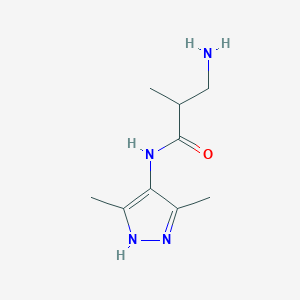
![1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13289227.png)
